An In-depth Technical Guide to the Synthesis of Bis(hydroxymethyl)urea
An In-depth Technical Guide to the Synthesis of Bis(hydroxymethyl)urea
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(hydroxymethyl)urea, also known as dimethylolurea, is a key intermediate in the production of urea-formaldehyde resins and finds applications in various industrial processes, including textiles and coatings.[1] Its synthesis from urea (B33335) and formaldehyde (B43269) is a fundamental reaction in polymer chemistry. This technical guide provides a comprehensive overview of the synthesis of bis(hydroxymethyl)urea, detailing the underlying chemical principles, experimental protocols, and analytical characterization. The document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and material science.
Introduction
The synthesis of bis(hydroxymethyl)urea is the initial and critical step in the formation of urea-formaldehyde resins.[2] The reaction involves the addition of formaldehyde to the amino groups of urea, a process known as methylolation or hydroxymethylation.[2] This reaction can be catalyzed by both acids and bases, with the pH of the reaction medium playing a crucial role in the reaction rate and the distribution of products.[3][4] The overall synthesis can be divided into two main stages: the initial addition reaction to form mono-, di-, tri-, and tetra-methylolureas, followed by a slower condensation reaction under acidic conditions to form polymeric chains.[2] This guide focuses on the synthesis of the N,N'-bis(hydroxymethyl)urea isomer.
Chemical Reaction Pathway
The synthesis of bis(hydroxymethyl)urea from urea and formaldehyde proceeds through a nucleophilic addition mechanism. The nitrogen atoms of the urea molecule act as nucleophiles, attacking the electrophilic carbonyl carbon of formaldehyde. The reaction can be catalyzed by both acids and bases. Under alkaline conditions, the formation of methylolureas is favored, while acidic conditions promote the subsequent condensation reactions that lead to polymer formation.[2]
Caption: Reaction pathway for the synthesis of bis(hydroxymethyl)urea.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of bis(hydroxymethyl)urea under various conditions.
General Laboratory Scale Synthesis
This protocol describes a common laboratory method for preparing bis(hydroxymethyl)urea.
Materials:
-
Urea (6.0 g)
-
Formaldehyde (37% w/v aqueous solution, 16.2 ml, 2 molar equivalents)
-
Sodium dihydrogen phosphate (B84403) (0.2 g)[2]
-
Three-neck round-bottom flask
-
Magnetic stirrer and hot plate
-
Water condenser
-
Thermometer
Procedure:
-
Set up the three-neck round-bottom flask with a magnetic stirrer, water condenser, and thermometer.
-
To the flask, add 16.2 ml of 37% (w/v) formaldehyde solution and 0.2 g of sodium dihydrogen phosphate.[2]
-
Begin stirring and heat the mixture to 70°C using a water bath.[2]
-
Once the temperature is stable, add 6.0 g of urea to the solution.[2]
-
Maintain the reaction temperature at 70°C and continue stirring for 2 hours.[2]
-
After 2 hours, remove the flask from the heat and allow it to cool to room temperature.
-
The resulting product is a clear, viscous liquid. For a solid product, the solvent can be removed using a thin-layer evaporator at 30°C.[5]
Synthesis with pH Control
This protocol emphasizes the importance of pH control for optimizing the synthesis.
Materials:
-
Urea (6.006 g)
-
Formalin (17 ml)
-
Methanol (9 ml)
-
Sodium hydroxide (B78521) solution (for pH adjustment)
-
Three-neck round-bottom flask
-
Magnetic stirrer and hot plate
-
Water condenser
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and water condenser, combine 17 ml of formalin and 9 ml of methanol.[5]
-
Adjust the pH of the mixture to 7.5 using a sodium hydroxide solution.[5]
-
Heat the mixture to 70°C.[5]
-
Add 6.006 g of urea to the heated solution.
-
Maintain the reaction temperature at 75°C and monitor the pH periodically, adjusting as necessary to maintain a pH of 7.5.[5]
-
The reaction is complete after approximately 2 hours, indicated by the formation of a clear, transparent, sticky, and viscous liquid.[5]
-
Immediately cool the flask and neutralize the solution.[5]
-
Store the resulting liquor at 4°C.[5]
Purification
Purification of bis(hydroxymethyl)urea is typically achieved through recrystallization to remove unreacted starting materials and byproducts.
General Recrystallization Procedure:
-
Dissolution: Dissolve the crude bis(hydroxymethyl)urea product in a minimum amount of a suitable hot solvent. A mixture of ethanol (B145695) and water is often effective.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of bis(hydroxymethyl)urea decreases, leading to the formation of pure crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Data Presentation
The following tables summarize key quantitative data from various synthesis and characterization studies of bis(hydroxymethyl)urea.
Table 1: Reaction Conditions for Bis(hydroxymethyl)urea Synthesis
| Parameter | Value | Reference |
| Urea to Formaldehyde Molar Ratio | 1:2 | [2] |
| Reaction Temperature | 70-75°C | [2][5] |
| Reaction Time | 2 hours | [2][5] |
| pH | 7.5 (alkaline) | [5] |
| Catalyst | Sodium dihydrogen phosphate | [2] |
Table 2: Physical and Chemical Properties of Bis(hydroxymethyl)urea
| Property | Value | Reference |
| Appearance | White solid | [1] |
| Melting Point | 126 °C | [1] |
| Molecular Formula | C₃H₈N₂O₃ | [1] |
| Molar Mass | 120.11 g/mol | [1] |
| Solubility in Water | Good | [1] |
Table 3: Spectroscopic Data for Bis(hydroxymethyl)urea
| Technique | Peak/Shift (δ) | Assignment | Reference |
| ¹H NMR (D₂O) | 5.02 ppm (s, 4H) | HOCH₂NCH₂ OCH₂NCH₂ OH | [7] |
| 4.84 ppm (s, 4H) | HOCH₂ NCH₂OCH₂NCH₂ OH | [7] | |
| ¹³C NMR (D₂O) | 154.8 ppm | C=O | [7] |
| 78.2 ppm | HOC H₂NC H₂OC H₂NC H₂OH | [7] | |
| 67.7 ppm | HOC H₂NC H₂OC H₂NC H₂OH | [7] | |
| FTIR (cm⁻¹) | ~3438, ~3340 | N-H stretching | [8] |
| ~1677 | C=O stretching | [8] | |
| ~1600 | NH₂ in-plane bending | [8] |
Conclusion
The synthesis of bis(hydroxymethyl)urea from urea and formaldehyde is a well-established reaction that is fundamental to the production of urea-formaldehyde resins. The reaction conditions, particularly temperature and pH, must be carefully controlled to achieve a high yield of the desired product and minimize the formation of byproducts and subsequent condensation polymers. This guide provides detailed experimental protocols and a summary of key data to aid researchers in the successful synthesis and characterization of bis(hydroxymethyl)urea. The provided information serves as a solid foundation for further research and development in the field of polymer and materials science.
References
- 1. Bis(hydroxymethyl)urea - Wikipedia [en.wikipedia.org]
- 2. fud.edu.ng [fud.edu.ng]
- 3. researchgate.net [researchgate.net]
- 4. afrischolarrepository.net.ng [afrischolarrepository.net.ng]
- 5. docsdrive.com [docsdrive.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scispace.com [scispace.com]
- 8. Reddit - The heart of the internet [reddit.com]
